molecular formula C8H14O2 B1457031 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde CAS No. 1212021-29-8

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Cat. No.: B1457031
CAS No.: 1212021-29-8
M. Wt: 142.2 g/mol
InChI Key: WOEHIWKPBUWQMU-UHFFFAOYSA-N
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Description

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde is an organic compound with the molecular formula C8H14O2. It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom. This compound is characterized by the presence of two methyl groups at the 2 and 6 positions and an aldehyde group at the 4 position. It is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 2,6-dimethyl-1,5-hexadiene, in the presence of an acid catalyst. The reaction conditions typically include a solvent like toluene and a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2,6-Dimethyl-tetrahydro-pyran-4-carboxylic acid.

    Reduction: 2,6-Dimethyl-tetrahydro-pyran-4-methanol.

    Substitution: Depending on the nucleophile, products such as 2,6-dimethyl-tetrahydro-pyran-4-amine or 2,6-dimethyl-tetrahydro-pyran-4-thiol.

Scientific Research Applications

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for the development of new drugs.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and the context of the reaction.

Comparison with Similar Compounds

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde can be compared with other similar compounds, such as:

    2,6-Dimethyl-tetrahydro-pyran-4-methanol: Similar structure but with an alcohol group instead of an aldehyde group.

    2,6-Dimethyl-tetrahydro-pyran-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2,6-Dimethyl-tetrahydro-pyran-4-amine: Similar structure but with an amine group instead of an aldehyde group.

The uniqueness of this compound lies in its aldehyde functionality, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,6-dimethyloxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-3-8(5-9)4-7(2)10-6/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEHIWKPBUWQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

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